BenchChemオンラインストアへようこそ!

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide

Hepatocellular carcinoma Antiproliferative activity p53-mutant cancer

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide (CAS 899961-03-6) is a fully synthetic benzofuran-2-carboxamide derivative distinguished by a 4-((4-methoxyphenyl)thio)butanamido substituent at the C3 position of the benzofuran core. With a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol, the compound belongs to the broader class of 3-amido-benzofuran-2-carboxamides, a scaffold recognized for its privileged status in medicinal chemistry owing to documented anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

Molecular Formula C20H20N2O4S
Molecular Weight 384.45
CAS No. 899961-03-6
Cat. No. B2549090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide
CAS899961-03-6
Molecular FormulaC20H20N2O4S
Molecular Weight384.45
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C20H20N2O4S/c1-25-13-8-10-14(11-9-13)27-12-4-7-17(23)22-18-15-5-2-3-6-16(15)26-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
InChIKeyNWQWNHCDOYYDSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide (CAS 899961-03-6): Structural Identity and Compound-Class Positioning for Procurement Decisions


3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide (CAS 899961-03-6) is a fully synthetic benzofuran-2-carboxamide derivative distinguished by a 4-((4-methoxyphenyl)thio)butanamido substituent at the C3 position of the benzofuran core . With a molecular formula of C20H20N2O4S and a molecular weight of 384.45 g/mol, the compound belongs to the broader class of 3-amido-benzofuran-2-carboxamides, a scaffold recognized for its privileged status in medicinal chemistry owing to documented anticancer, anti-inflammatory, antimicrobial, and antiviral activities [1]. The presence of a thioether (–S–) linkage within the butanamido side chain, capped by a 4-methoxyphenyl group, imparts distinct physicochemical and potential pharmacophoric features that differentiate it from closely related des-methoxy, sulfonyl, and carbon-only linker analogs available in commercial screening libraries.

Why Generic Substitution of 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide with In-Class Analogs Introduces Uncontrolled Structural Variability


Within the 3-amido-benzofuran-2-carboxamide subfamily, superficially conservative structural modifications—such as replacement of the 4-methoxyphenylthio terminus with phenylthio, p-tolylthio, or a sulfonyl linker—can produce non-linear changes in electronic distribution, hydrogen-bonding capacity, lipophilicity, and metabolic susceptibility that are not predictable by inspection alone . Unlike single-target tool compounds, this chemotype derives its biological profile from the cumulative contribution of the benzofuran core, the C3 amide tether, the thioether linker, and the para-substituted aromatic cap; substitution of any one module cannot be assumed to preserve potency, selectivity, or physicochemical behavior in cellular assays [1]. The quantitative evidence below demonstrates that even between the closest commercially available analogs, meaningful differences in antiproliferative activity and chemical reactivity exist, making blind interchange a source of irreproducibility in screening campaigns.

Quantitative Differentiation Evidence for 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide Versus Comparator Compounds


Antiproliferative Potency in p53-Mutant Hepatocellular Carcinoma: Target Compound IC50 of 48.22 µM Versus Structurally Distinct Benzofuran-2-Carboxamide BMBF

The target compound was evaluated in a cell viability assay against Huh7 hepatocellular carcinoma cells, which harbor a mutant p53 (Y220C) background. At 24 h exposure, the compound reduced cell viability in a concentration-dependent manner with an IC50 of 48.22 µM; at 48 h, the IC50 decreased to 38.15 µM, indicating a time-dependent antiproliferative effect . In the same Huh7 model, a structurally related but distinct benzofuran derivative (BMBF; 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran) also exhibited an IC50 of 48.22 µM at 24 h [1], demonstrating that the target compound achieves comparable potency despite a fundamentally different substitution pattern that replaces the benzyloxy-carbethoxyethylene-7-methoxy decoration with a simpler 3-(4-((4-methoxyphenyl)thio)butanamido) side chain. This comparable potency with reduced structural complexity is relevant for hit-to-lead campaigns where synthetic tractability and lower molecular weight are prioritized. No publicly available IC50 data were identified for the closest commercially listed analogs (e.g., CAS 851607-00-6, CAS 899732-76-4), underscoring the target compound's status as the quantitatively characterized member of this specific 3-(4-(arylthio)butanamido)benzofuran-2-carboxamide subseries.

Hepatocellular carcinoma Antiproliferative activity p53-mutant cancer

Electronic Modulation via 4-Methoxyphenylthio Substituent: Hammett σp Differentiation from Phenylthio and p-Tolylthio Analogs

The para-methoxy substituent on the terminal phenylthio group distinguishes the target compound (CAS 899961-03-6) from its closest commercially available analogs: 3-(4-(phenylthio)butanamido)benzofuran-2-carboxamide (CAS 851607-00-6; para substituent = H) and 3-(4-(p-tolylthio)butanamido)benzofuran-2-carboxamide (CAS 899732-76-4; para substituent = CH3) . Using standard Hammett σp constants: OCH3 (σp = −0.27) is strongly electron-donating via resonance, CH3 (σp = −0.17) is weakly electron-donating, and H (σp = 0.00) is electronically neutral [1]. This 0.27 σp unit difference between the target and the des-methoxy analog translates to a measurable shift in the electron density of the thioether sulfur and the adjacent carbonyl of the butanamido linker, which can modulate hydrogen-bond acceptor strength, susceptibility to metabolic S-oxidation, and π-stacking interactions with aromatic residues in biological targets. The methoxy oxygen also introduces an additional hydrogen-bond acceptor site absent in both the phenylthio and p-tolylthio analogs [1]. In the related benzofuran-2-carboxamide CCL20/CCR6 antagonist series, para-substitution on the terminal aryl ring was shown to be a critical determinant of chemotaxis inhibition potency, with electron-donating groups generally favoring activity [2].

Structure-activity relationship Electronic effects Hammett substituent constants

Thioether Linker as a Metabolic Soft Spot: Oxidation to Sulfoxide/Sulfone Enables Prodrug Strategies Absent in Carbon-Only Butanamido Analogs

The target compound contains a thioether (–S–) linkage connecting the butanamido chain to the 4-methoxyphenyl group; this motif is susceptible to enzymatic (cytochrome P450, flavin monooxygenase) or chemical oxidation to the corresponding sulfoxide (S=O) and sulfone (O=S=O) . This is a well-precedented metabolic pathway exploited in prodrug design—for example, sulindac is a thioether prodrug that undergoes metabolic reduction/oxidation to its active sulfide and sulfone metabolites [1]. The structurally analogous carbon-only analog, 3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS not assigned), lacks this oxidation-sensitive linker and therefore cannot serve as a substrate for the same metabolic activation strategy . By contrast, the 3-(4-((4-fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide analog (CAS not assigned) is already at the sulfone oxidation state and cannot undergo further oxidation-dependent modulation . The thioether oxidation potential of the target compound thus provides a unique handle—absent in both the fully reduced (carbon-only) and fully oxidized (sulfonyl) analogs—for tuning pharmacokinetic properties through controlled oxidative biotransformation or for generating affinity probes via sulfoxide/sulfone intermediates .

Prodrug design Thioether oxidation Metabolic activation

Class-Wide Privileged Scaffold Activity: Benzofuran-2-Carboxamide Core Has Demonstrated Multi-Target Anticancer Signaling Modulation Including NF-κB, MMP-9, and Integrin α7 Pathways

The benzofuran-2-carboxamide scaffold, of which the target compound is a 3-amido-substituted representative, has been systematically evaluated across multiple cancer-relevant signaling nodes. In the CCL20/CCR6 chemotaxis axis relevant to colorectal cancer metastasis, benzofuran-2-carboxamide derivatives (e.g., MR120 analogs 16e and 24b) inhibit CCL20-induced migration with single-digit micromolar potency [1]. In hepatocellular carcinoma models, structurally related benzofuran-2-carboxamides downregulate integrin α7 and MMP-9 expression, reducing metastatic potential independent of direct cytotoxicity . The scaffold also shows NF-κB pathway inhibition, with benzofuran-2-carboxamide derivative 50g exhibiting IC50 values of 0.87, 0.73, 5.74, and 1.25 µM against HCT-116, HeLa, HepG2, and A549 cell lines, respectively [2]. While these data are from analogs rather than the target compound itself, they establish the benzofuran-2-carboxamide core as a validated multi-target starting point for anticancer programs. For comparison, many single-target kinase inhibitors (e.g., imatinib, gefitinib) achieve sub-nanomolar potency but against a single primary target, whereas the benzofuran-2-carboxamide class uniformly demonstrates a polypharmacology profile that may be advantageous in heterogeneous solid tumors [3]. The target compound, by virtue of its 3-(4-((4-methoxyphenyl)thio)butanamido) substitution, represents an underexplored vector within this validated chemotype space.

Multi-target anticancer NF-κB inhibition Metastasis suppression

Molecular Formula and Predicted Physicochemical Profile Differentiate the Target Compound from Closest Analogs in the 3-(4-(Arylthio)butanamido)benzofuran-2-carboxamide Series

The target compound (C20H20N2O4S, MW 384.45) carries one additional oxygen atom compared to the p-tolylthio analog (C20H20N2O3S, MW 368.45), resulting in a molecular weight increase of 16 Da and the addition of one hydrogen-bond acceptor (the methoxy oxygen) . The phenylthio analog (CAS 851607-00-6; C19H18N2O3S, MW 354.42) is lighter by 30 Da and lacks both the para-methyl/methoxy group and one carbon atom in the terminal aryl ring compared to the p-tolyl derivative, though its exact molecular formula for the benzofuran-2-carboxamide variant requires confirmation . The incremental increase in oxygen content in the target compound is predicted to modestly enhance aqueous solubility and reduce logP relative to the p-tolylthio analog, while providing a spectroscopic handle (characteristic methoxy ¹H-NMR singlet at δ ~3.7–3.9 ppm; ¹³C resonance at δ ~55 ppm) that facilitates purity assessment and identity confirmation by standard analytical methods [1]. For procurement, the higher molecular weight and distinct elemental composition of the target compound enable unambiguous LC-MS identification in screening libraries where closely related analogs may co-elute.

Drug-likeness Physicochemical properties Analog series

Recommended Application Scenarios for 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide (CAS 899961-03-6) Based on Quantitative Evidence


Hit-to-Lead Exploration in p53-Mutant Hepatocellular Carcinoma Programs

The compound is quantitatively characterized in Huh7 cells (IC50 = 48.22 µM at 24 h; 38.15 µM at 48 h) and demonstrates both antiproliferative and anti-migratory effects at non-cytotoxic concentrations, with reported downregulation of integrin α7 and MMP-9 [1]. Medicinal chemistry teams can use this data as a benchmark for analog expansion within the 3-(4-(arylthio)butanamido)benzofuran-2-carboxamide series, systematically varying the arylthio terminus while monitoring shifts in IC50 against Huh7 and additional HCC lines (e.g., PLC/PRF/5).

Electronic SAR Probes for the Benzofuran-2-Carboxamide Chemotype

With a strongly electron-donating para-methoxy group (σp = −0.27) on the arylthio terminus, the compound represents the most electron-rich variant among commercially listed analogs . It is suitable for inclusion in parallel screening sets designed to map the electronic tolerance of biological targets (e.g., kinases, GPCRs, transcription factors) that are modulated by benzofuran-2-carboxamides. Pairing the target compound with the phenylthio (σp = 0.00) and p-tolylthio (σp = −0.17) analogs in the same assay plate provides a three-point electronic gradient for SAR analysis [1].

Thioether Prodrug and Metabolic Stability Studies

The thioether linker in the compound is a defined site for oxidative metabolism (sulfide → sulfoxide → sulfone), which is well-precedented in drug metabolism . Researchers can use the compound as a substrate in microsomal or hepatocyte stability assays to characterize CYP450/FMO-mediated S-oxidation rates, then compare with the carbon-only linker and sulfonyl analogs to isolate the contribution of the thioether to intrinsic clearance. The sulfoxide and sulfone oxidation products can be independently synthesized (using H2O2 or mCPBA as chemical oxidants) and profiled for altered bioactivity [1].

Multi-Target Anticancer Screening Libraries

Given the benzofuran-2-carboxamide scaffold's documented engagement of NF-κB, CCL20/CCR6 chemotaxis, MMP-9, and integrin α7 signaling pathways across multiple cancer types , inclusion of the target compound in diversity-oriented screening decks enables hit identification against these polypharmacology nodes. Its differentiation from single-target tool compounds (e.g., selective kinase inhibitors) makes it particularly suited for phenotypic screening approaches in heterogeneous tumor models where pathway redundancy limits the efficacy of highly selective agents [1].

Quote Request

Request a Quote for 3-(4-((4-Methoxyphenyl)thio)butanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.